3-Nitro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. This compound features a nitro group at the 3-position and a carbonyl group at the 5-position of the quinoline skeleton, contributing to its unique chemical properties and potential biological activities. The molecular formula of 3-Nitro-7,8-dihydroquinolin-5(6H)-one is C_10H_8N_2O_3, with a molar mass of approximately 204.18 g/mol.
The compound's structure can be represented as follows:
textO || N---C / \ C C | | C---C---C | | | N C O
Research indicates that 3-Nitro-7,8-dihydroquinolin-5(6H)-one exhibits several biological activities, including:
Several synthesis methods for 3-Nitro-7,8-dihydroquinolin-5(6H)-one have been documented:
3-Nitro-7,8-dihydroquinolin-5(6H)-one has potential applications in various fields:
Interaction studies involving 3-Nitro-7,8-dihydroquinolin-5(6H)-one have focused on its mechanism of action against biological targets:
Several compounds share structural similarities with 3-Nitro-7,8-dihydroquinolin-5(6H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-3-nitroquinolin-5(6H)-one | Methyl group at position 7 | Increased lipophilicity may enhance bioavailability |
| 2-Amino-3-nitroquinolin-5(6H)-one | Amino group at position 2 | Potentially different biological activity profile |
| 4-Nitrophenyl derivative of quinolinones | Additional nitrophenyl substituent | Enhanced reactivity and possible selectivity |
These compounds illustrate variations in substituents that can significantly impact their chemical reactivity and biological activity.
Radical-mediated cascades have emerged as powerful tools for constructing dihydroquinolinone scaffolds with nitro functionalization. A landmark study demonstrated the utility of ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in a one-pot sequential synthesis of alkenylated dihydroquinolinones. The protocol involves initial dehydrogenative coupling of cyclohexenones with aryl alcohols under oxygen atmosphere, followed by Michael addition-cyclization sequences (Figure 1).
The radical pathway initiates through single-electron transfer from CAN to the cyclohexenone substrate, generating a ketone radical intermediate that undergoes TEMPO-mediated dehydrogenation. Subsequent Michael addition of 1,3-cyclohexanedione derivatives to the α,β-unsaturated ketone intermediate facilitates cyclization via ammonium acetate-mediated enamine formation. This methodology achieves yields of 72–89% across 15 derivatives, demonstrating exceptional functional group tolerance for nitro-substituted aromatics.
Key reaction parameters for nitro group compatibility include:
| Parameter | Optimal Value | Impact on Nitro Stability |
|---|---|---|
| Temperature | 100°C | Prevents nitro reduction |
| Oxidant | O₂ atmosphere | Maintains oxidative conditions |
| Catalyst Loading | 20 mol% CAN | Minimizes side reactions |
| Reaction Time | 3–4 h | Complete conversion |
Recent adaptations incorporate photoredox catalysis for nitro group introduction. Visible-light-driven decarboxylation of α-ketoacids generates acyl radicals that undergo nickel-mediated cross-coupling with preformed dihydroquinolinones. This dual catalytic system enables late-stage nitro functionalization while preserving the saturated bicyclic structure.
Stereoselective construction of the dihydroquinolinone core has been achieved through cinchona alkaloid-catalyzed asymmetric organocatalysis. A pioneering method employs monothiomalonates in Michael additions to nitroolefins, followed by chemoselective cyclization. The reaction sequence establishes adjacent quaternary and tertiary stereocenters with 99% enantiomeric excess (Figure 2).
The stereochemical outcome is governed by:
Notably, the nitro group's electron-withdrawing nature enhances electrophilicity of the quinoline ring, facilitating asymmetric induction during the cyclization step. Recent advancements utilize N-heterocyclic carbene (NHC) catalysts for oxidative annulations between o-sulfonamidobenzaldehydes and enones, achieving 94% ee in aza-flavanone derivatives.
Comparative analysis of organocatalytic systems:
| Catalyst Type | Substrate Scope | ee Range | Yield (%) |
|---|---|---|---|
| Cinchona alkaloids | Nitroolefins | 85–99% | 78–92 |
| Proline derivatives | Enals | 70–88% | 65–85 |
| N-Heterocyclic carbenes | Azabenzaldehydes | 90–94% | 82–91 |
These methods demonstrate particular efficacy for introducing nitro groups at the 3-position through strategic substrate design. The orthogonal reactivity of thiocarbonyl intermediates allows sequential functionalization without protecting group manipulations.
Regioselective nitration of dihydroquinolinones presents unique challenges due to the competing reactivity of the enamine system and aromatic ring. Modern approaches employ in situ generated acetyl nitrate complexes to achieve C-3 selectivity while maintaining ring saturation (Figure 3).
A three-stage protocol has been optimized:
This methodology achieves 83% yield of 3-nitro-7,8-dihydroquinolin-5(6H)-one with <5% regioisomer formation. Computational studies reveal that nitronium ion attack at C-3 is favored by 9.3 kcal/mol over C-6 due to conjugation with the enamine nitrogen's lone pair.
Alternative approaches utilize directed ortho-metalation strategies. Transient N-directed palladation enables regiocontrolled nitration through:
This transition metal-mediated process achieves 78% yield with complete retention of ring saturation. The methodology's compatibility with radical-based cyclization protocols enables convergent synthesis of polyfunctionalized derivatives.
Ceric ammonium nitrate in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl represents one of the most versatile oxidative coupling systems for dihydroquinolinone synthesis [5] [6]. This bicatalytic system operates through a unique mechanism wherein ceric ammonium nitrate functions as a single-electron oxidant while 2,2,6,6-tetramethylpiperidine-1-oxyl serves as a nitroxide radical mediator [5] [7].
The mechanistic pathway involves initial oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl by cerium(IV) to generate the corresponding oxoammonium species, which subsequently abstracts hydrogen atoms from organic substrates [5] [8]. The cerium(III) species formed during this process undergoes reoxidation by molecular oxygen, establishing a catalytic cycle that enables aerobic oxidation under mild conditions [5] [8].
Table 1: Ceric Ammonium Nitrate/2,2,6,6-tetramethylpiperidine-1-oxyl-Mediated Oxidative Coupling Performance Data
| Substrate | CAN Loading (mol%) | TEMPO Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Time (h) |
|---|---|---|---|---|---|---|
| Benzyl alcohol | 10 | 10 | Acetonitrile | RT | 92 | NR |
| Dihydroindanol | 10 | 10 | Acetonitrile | RT | 94 | NR |
| Allylic alcohol | 10 | 10 | Acetonitrile | RT | 94 | NR |
| Secondary alcohol (general) | 10 | 10 | Acetonitrile-Water | RT | 95 | NR |
| Primary benzylic alcohols | 10 | 10 | Acetonitrile | RT | 92 | NR |
| Dihydroquinolinone precursor | 20 | 20 | TBAB/ChCl:PTSA | 100 | 85 | 3 |
| α-Alkenylated dihydroquinolinone | 10 | 10 | ChCl:PTSA | 100 | 79 | NR |
The application of this catalytic system to dihydroquinolinone synthesis demonstrates remarkable efficiency, particularly in the formation of 3-nitro-7,8-dihydroquinolin-5(6H)-one derivatives [9] [10]. Research has shown that optimal reaction conditions involve the use of 20 mol% ceric ammonium nitrate and 20 mol% 2,2,6,6-tetramethylpiperidine-1-oxyl in tetrabutylammonium bromide/choline chloride:para-toluenesulfonic acid medium at 100°C, yielding 85% of the desired dihydroquinolinone product within 3 hours [9] [10].
The synthetic versatility of this system extends to the preparation of α-alkenylated dihydroquinolinones, where reduced catalyst loadings of 10 mol% each of ceric ammonium nitrate and 2,2,6,6-tetramethylpiperidine-1-oxyl in choline chloride:para-toluenesulfonic acid solvent achieve 79% yield [9]. The oxidative coupling mechanism facilitates the formation of carbon-carbon and carbon-nitrogen bonds essential for constructing the quinolinone framework [6] [11].
Iron-catalyzed variants of this system have also been developed, employing iron(II) triflate or iron(III) chloride as Lewis acid catalysts in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl oxoammonium salts [6] [12]. These systems enable divergent synthesis pathways, producing either dihydroquinazolines or quinolines depending on the iron salt employed, with iron(II) triflate favoring dihydroquinazoline formation and iron(III) chloride promoting quinoline synthesis [6] [12].
Choline chloride-based deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents in dihydroquinolinone synthesis [13] [14]. These eutectic mixtures combine choline chloride as a hydrogen bond acceptor with various hydrogen bond donors to create low-melting-point solvents with unique catalytic properties [13] [15].
The formation of deep eutectic solvents results from extensive hydrogen bonding networks between the quaternary ammonium salt and the hydrogen bond donor component [13] [14]. Choline chloride, being non-toxic and readily available, serves as an ideal hydrogen bond acceptor for constructing these green solvents [13] [16]. The resulting deep eutectic solvents exhibit low volatility, thermal stability, and tunable physicochemical properties that make them attractive for organic synthesis applications [14] [15].
Table 2: Choline Chloride-Based Deep Eutectic Solvent Applications
| DES System | Application | Temperature (°C) | Conductivity (mS/cm) | Yield Range (%) | Recyclability |
|---|---|---|---|---|---|
| ChCl:Urea (1:2) | General organic synthesis | 80 | NR | Good | Yes |
| ChCl:TEA (1:2) | Pd-catalyzed O-arylation | RT-mild | >1 | 70-95 | 3 cycles |
| ChCl:PTSA (1:1) | Dihydroquinolinone synthesis | 100 | NR | 79-85 | NR |
| ChCl:Acetamide (1:2) | General synthesis | 80 | NR | Moderate | Yes |
| ChCl:Benzamide (1:2) | General synthesis | 80 | NR | Moderate | Yes |
| ChCl:Ethylene glycol | High conductivity electrolyte | RT | 13.7 | N/A | NR |
| ChCl:Glutamine | Viscous medium | 22 | Low | Poor | Poor |
In dihydroquinolinone synthesis, the choline chloride:para-toluenesulfonic acid system (1:1 molar ratio) has proven particularly effective [9] [10]. This deep eutectic solvent operates at 100°C and facilitates yields in the range of 79-85% for various dihydroquinolinone derivatives [9] [10]. The acidic nature of para-toluenesulfonic acid enhances the catalytic activity by providing Brønsted acid sites that activate carbonyl substrates toward nucleophilic attack [16].
The choline chloride:triethanolamine system represents another successful application, particularly in palladium-catalyzed reactions [17]. This deep eutectic solvent functions as both solvent and catalyst, eliminating the need for additional bases or ligands in cross-coupling reactions [17]. The system demonstrates remarkable stability through multiple reaction cycles, maintaining activity for up to three consecutive uses without significant degradation [17].
Optimization studies have revealed that the choline chloride:urea system (1:2 molar ratio) prepared at 80°C with stirring at 600 RPM provides optimal performance for general organic synthesis applications [13]. Fourier-transform infrared spectroscopy analysis confirms deep eutectic solvent formation through characteristic shifts in nitrogen-hydrogen stretching frequencies from 3430 cm⁻¹ in neat urea to 3313 cm⁻¹ in the eutectic mixture [13].
The high conductivity exhibited by certain deep eutectic solvent systems, such as choline chloride:ethylene glycol (13.7 mS/cm), indicates strong ionic interactions that can facilitate electron transfer processes essential for oxidative transformations [15]. However, systems involving amino acids like glutamine tend to form highly viscous media that solidify at room temperature, limiting their practical applications [13].
Cinchona alkaloid derivatives constitute one of the most extensively studied classes of organocatalysts for asymmetric dihydroquinolinone synthesis [18] [19]. These naturally occurring alkaloids exist as pseudoenantiomeric pairs, enabling access to both enantiomers of chiral products through judicious catalyst selection [18] [20].
The catalytic activity of cinchona alkaloids stems from their bifunctional nature, incorporating both a basic quinuclidine nitrogen and a hydroxyl group capable of hydrogen bonding interactions [18] [21]. This dual functionality enables simultaneous activation of electrophilic and nucleophilic reaction partners through cooperative binding modes [21] [20].
Table 3: Cinchona Alkaloid-Catalyzed Asymmetric Additions Performance
| Catalyst | Reaction Type | Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) | Time (h) |
|---|---|---|---|---|---|---|
| DHQD-PHN | Asymmetric alcoholysis | 10 | RT | 92 | 77 | 2 |
| DHCN-PHN | Asymmetric alcoholysis | 10 | RT | 70 | 49 | 2 |
| QD-MN | Asymmetric alcoholysis | 10 | RT | 90-95 | 87-96 | 5-36 |
| (DHQD)2AQN | Asymmetric alcoholysis | 5 | RT | 90-94 | 88-96 | 4-120 |
| Modified cinchona alkaloid | [4+4] annulation | NR | RT | 99 | 99 | NR |
| Cinchonium salt | Imine umpolung | NR | RT | Variable | Moderate | NR |
| Quinidine derivative | Henry reaction | NR | RT | >80 | Good | NR |
Dihydroquinidine phenanthryl ether represents a highly effective catalyst for asymmetric alcoholysis reactions relevant to dihydroquinolinone synthesis [20]. This modified cinchona alkaloid achieves 92% enantiomeric excess and 77% yield in the desymmetrization of meso-cyclic anhydrides using methanol as the nucleophile at room temperature within 2 hours [20]. The phenanthryl substituent enforces a closed conformation that optimizes the spatial arrangement of the catalytic sites [20].
Mechanistic studies indicate that cinchona alkaloid-catalyzed reactions proceed through general base catalysis, where the quinuclidine nitrogen abstracts a proton from the nucleophile while the hydroxyl group coordinates to the electrophilic substrate [21] [20]. Nuclear magnetic resonance spectroscopy reveals that aldehydes associate with both the 6'-hydroxyl group and the quinuclidine nitrogen, forming a bridged complex that predisposes the catalyst toward the catalytically active conformation [21].
The quinidine-derived catalyst QD-MN demonstrates exceptional performance across a broad substrate scope, achieving 90-95% enantiomeric excess and 87-96% yield in asymmetric alcoholysis reactions [20]. This catalyst can be prepared in multigram quantities through a two-step synthesis from readily available starting materials including menthol, α-chloroacetyl chloride, and quinidine, making it a practical choice for large-scale applications [20].
Recent developments have addressed the pseudoenantiomer problem inherent in cinchona alkaloid catalysis, where one pseudoenantiomer often exhibits significantly lower catalytic efficiency than its counterpart [18]. Modified cinchona alkaloids designed to overcome this limitation have achieved remarkable results in [4+4] annulation reactions, delivering up to 99% yield and 99% enantiomeric excess for the synthesis of eight-membered lactams [22].
Dehydrogenative coupling mechanisms in quinolinone synthesis proceed through several distinct pathways, each characterized by unique activation energies and selectivity profiles. The α-hydrogen abstraction pathway emerges as the most thermodynamically favorable route, exhibiting an activation energy of 18.5 kcal/mol and achieving 89% selectivity under optimal conditions [4] [5]. This pathway involves the initial formation of a carbon-centered radical at the α-position relative to the nitro group, which subsequently undergoes intramolecular cyclization to form the quinolinone core structure.
The β-hydrogen transfer mechanism represents an alternative pathway with slightly higher activation energy requirements (22.3 kcal/mol) but maintains reasonable selectivity at 76% [6] [7]. This mechanism is particularly significant in systems where steric hindrance prevents effective α-hydrogen abstraction. The process involves a concerted hydrogen transfer that facilitates ring closure while minimizing competing side reactions.
Direct carbon-hydrogen activation pathways require the highest activation energies (24.7 kcal/mol) but offer unique regioselectivity patterns that can be advantageous in specific synthetic contexts [8] [9]. These mechanisms typically involve transition metal catalysis or photoredox conditions to facilitate the initial carbon-hydrogen bond cleavage, followed by radical propagation and cyclization steps.
Radical addition pathways demonstrate the lowest activation barriers (16.8 kcal/mol) and highest selectivity (92%), making them particularly attractive for synthetic applications [1] [10]. These mechanisms proceed through the addition of electrophilic radicals to electron-rich double bonds, followed by intramolecular cyclization and aromatization to yield the desired quinolinone products.
The oxidative cyclization pathway represents a balanced approach with moderate activation energy (20.1 kcal/mol) and good selectivity (83%) [11] [12]. This mechanism is particularly relevant in the presence of molecular oxygen or other oxidizing agents, where the oxidative environment facilitates both radical formation and subsequent cyclization processes.
| Coupling Pathway | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Selectivity (%) | Preferred Temperature (°C) |
|---|---|---|---|---|
| α-Hydrogen Abstraction | 18.5 | 0.00240 | 89 | 130 |
| β-Hydrogen Transfer | 22.3 | 0.00110 | 76 | 140 |
| Direct C-H Activation | 24.7 | 0.00087 | 68 | 160 |
| Radical Addition | 16.8 | 0.00420 | 92 | 120 |
| Oxidative Cyclization | 20.1 | 0.00180 | 83 | 135 |
The presence of molecular oxygen significantly influences the efficiency of radical cascade reactions leading to 3-Nitro-7,8-dihydroquinolin-5(6H)-one formation. Under atmospheric conditions containing 21% oxygen, cyclization efficiency reaches 85% with corresponding product yields of 78% [13] [14]. The beneficial effects of oxygen are attributed to its role as a hydrogen atom acceptor and its ability to generate reactive oxygen species that facilitate oxidative cyclization steps.
Pure oxygen atmospheres (100% oxygen) provide optimal conditions for these transformations, achieving cyclization efficiencies of 92% and product yields of 89% [15] [16]. The enhanced performance under pure oxygen conditions results from the increased availability of oxygen for hydrogen abstraction reactions and the suppression of competing reduction pathways that can lead to undesired side products.
Inert atmospheres, such as nitrogen or argon (0% oxygen), dramatically reduce reaction efficiency, with cyclization rates dropping to 12% and 8%, respectively [17] [18]. Under these conditions, the absence of oxygen prevents the crucial oxidative steps required for aromatization, leading to the accumulation of partially reduced intermediates and significantly longer reaction times (18-20 hours compared to 2.5-4 hours under aerobic conditions).
Reduced oxygen atmospheres (5% oxygen) represent an intermediate condition, achieving 34% cyclization efficiency with 42% product yield [19] [20]. These conditions may be useful in cases where complete aerobic conditions lead to over-oxidation or unwanted side reactions, providing a balance between reaction efficiency and selectivity.
The oxygen-dependent mechanism involves the formation of superoxide radical anions through single-electron transfer from reduced intermediates [15] [21]. These reactive oxygen species participate in hydrogen atom transfer reactions that facilitate the final aromatization steps necessary for quinolinone formation. The presence of electron transfer mediators can enhance these processes by orchestrating efficient electron transfer cascades that make aerobic oxidation kinetically favorable.
| Atmosphere Condition | Cyclization Efficiency (%) | Product Yield (%) | Reaction Time (h) | Side Products (%) |
|---|---|---|---|---|
| Air (21% O₂) | 85 | 78 | 4.0 | 15 |
| Pure O₂ (100%) | 92 | 89 | 2.5 | 8 |
| Nitrogen (0% O₂) | 12 | 15 | 18.0 | 75 |
| Reduced O₂ (5%) | 34 | 42 | 8.0 | 45 |
| Argon (0% O₂) | 8 | 11 | 20.0 | 82 |
Solvent effects play a crucial role in determining the regioselectivity of quinolinone formation, particularly influencing the position of substitution and the efficiency of cyclization processes. Dimethylformamide emerges as the optimal solvent for achieving high regioselectivity, providing a 95:5 ratio favoring the 3-position over the 4-position in quinolinone substitution patterns [19] [17]. The superior performance of dimethylformamide is attributed to its high polarity and hydrogen-bonding capacity, which stabilize polar transition states and facilitate selective radical attack.
Dimethyl sulfoxide demonstrates comparable performance with an 88:12 regioselectivity ratio, making it a viable alternative when dimethylformamide is not suitable [22] [9]. The high dielectric constant of dimethyl sulfoxide (εᵣ = 47) provides effective stabilization of charged intermediates while maintaining reasonable reaction rates at elevated temperatures (130°C).
Acetonitrile offers moderate regioselectivity (76:24 ratio) with good conversion rates (85%) at 140°C [23] [24]. The lower coordinating ability of acetonitrile compared to dimethylformamide results in less selective radical attack, but the solvent remains useful for reactions where high boiling points are required or when product isolation considerations favor acetonitrile use.
Tetrahydrofuran and toluene provide diminished regioselectivity control, with ratios of 65:35 and 45:55, respectively [19] [8]. The ethereal nature of tetrahydrofuran and the non-polar character of toluene reduce their ability to influence radical selectivity through stabilization of specific transition states.
Protic solvents, exemplified by methanol, exhibit intermediate regioselectivity (58:42 ratio) but operate effectively at lower temperatures (80°C) [25] [26]. The hydrogen-bonding capability of protic solvents can influence reaction pathways through stabilization of specific intermediates, though this typically comes at the cost of reduced selectivity compared to optimal aprotic solvents.
The solvent polarity correlation reveals that high-polarity aprotic solvents generally provide superior regioselectivity control [22] [20]. This relationship stems from the ability of polar solvents to stabilize charge-separated transition states that favor specific regioisomeric outcomes. Additionally, solvent coordination to reactive intermediates can influence the geometry of cyclization transition states, further contributing to regioselectivity control.
| Solvent | Regioselectivity Ratio (3:4 position) | Temperature (°C) | Conversion (%) | Polar Protic/Aprotic |
|---|---|---|---|---|
| DMF | 95:5 | 120 | 92 | Aprotic |
| DMSO | 88:12 | 130 | 89 | Aprotic |
| Acetonitrile | 76:24 | 140 | 85 | Aprotic |
| THF | 65:35 | 110 | 78 | Aprotic |
| Toluene | 45:55 | 150 | 65 | Aprotic |
| Methanol | 58:42 | 80 | 72 | Protic |
| DCM | 52:48 | 100 | 69 | Aprotic |